2-Ethoxy-6-hydrazinylpyrazine
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Overview
Description
2-Ethoxy-6-hydrazinylpyrazine is a heterocyclic organic compound with the molecular formula C6H10N4O It is characterized by the presence of a pyrazine ring substituted with ethoxy and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-hydrazinylpyrazine typically involves the reaction of 2,6-dichloropyrazine with ethoxyamine and hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-hydrazinylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Ethoxy-6-hydrazinylpyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .
Comparison with Similar Compounds
2-Ethoxy-3-hydrazinylpyrazine: Similar in structure but with the hydrazinyl group at a different position.
3-Alkyl-2-methoxypyrazines: These compounds share the pyrazine ring but have different substituents, leading to varied chemical and biological properties
Uniqueness: 2-Ethoxy-6-hydrazinylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of ethoxy and hydrazinyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(6-ethoxypyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-4-8-3-5(9-6)10-7/h3-4H,2,7H2,1H3,(H,9,10) |
InChI Key |
MBOLDEZREYXLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)NN |
Origin of Product |
United States |
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